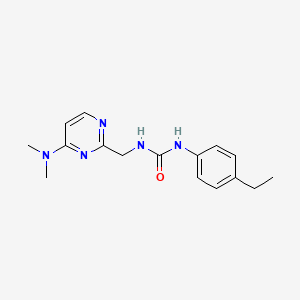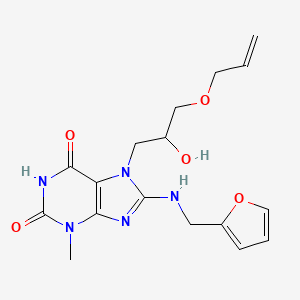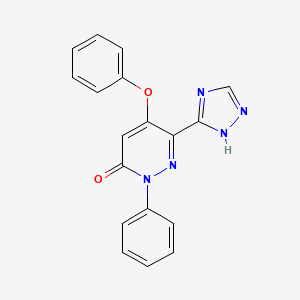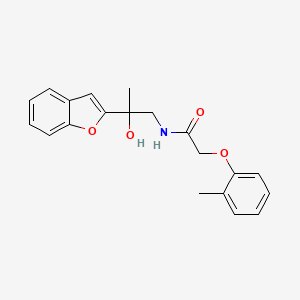
6-(4-Chlorophenyl)-2-phenoxypyridine-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(4-Chlorophenyl)-2-phenoxypyridine-3-carbonitrile, also known as CPPC, is an organic compound with a chemical formula of C13H9ClN2O. It is a heterocyclic compound containing both a phenoxy and a pyridine ring, and is an important intermediate used in the synthesis of a variety of drugs and other compounds. CPPC is synthesized through a variety of methods, including the reaction of pyridine with 4-chlorophenyl isocyanate. It has a wide range of applications in scientific research and has been studied extensively for its biochemical and physiological effects.
作用机制
The exact mechanism of action of 6-(4-Chlorophenyl)-2-phenoxypyridine-3-carbonitrile is not yet fully understood. However, it is believed to interact with various biochemical pathways and receptors in the body. For example, it has been shown to interact with the dopamine receptor, which is involved in the regulation of mood and behavior. Additionally, 6-(4-Chlorophenyl)-2-phenoxypyridine-3-carbonitrile has been found to modulate the expression of certain genes, which may play a role in its therapeutic effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-(4-Chlorophenyl)-2-phenoxypyridine-3-carbonitrile have been studied extensively. In animal models, it has been shown to possess anti-inflammatory, anti-oxidant, and anti-tumor properties. It has also been found to reduce the levels of certain cytokines, which are molecules involved in inflammation. Additionally, 6-(4-Chlorophenyl)-2-phenoxypyridine-3-carbonitrile has been shown to reduce the levels of certain hormones, such as testosterone and estradiol, which may be beneficial in the treatment of certain diseases.
实验室实验的优点和局限性
6-(4-Chlorophenyl)-2-phenoxypyridine-3-carbonitrile is a versatile compound that can be used in a variety of laboratory experiments. It is relatively easy to synthesize and purify, and can be stored for long periods of time without degrading. Additionally, it can be used in a variety of biological assays, such as cell culture and animal studies. However, 6-(4-Chlorophenyl)-2-phenoxypyridine-3-carbonitrile is not suitable for use in humans, as it can cause toxic side effects. Therefore, it should only be used in laboratory experiments.
未来方向
The potential future directions for the use of 6-(4-Chlorophenyl)-2-phenoxypyridine-3-carbonitrile include further research into its biochemical and physiological effects, as well as its potential therapeutic applications. Additionally, 6-(4-Chlorophenyl)-2-phenoxypyridine-3-carbonitrile could be used to develop new drugs and therapies for the treatment of various diseases. Furthermore, 6-(4-Chlorophenyl)-2-phenoxypyridine-3-carbonitrile could be used to study the effects of environmental pollutants on the human body, as well as the effects of other compounds on cellular processes. Finally, 6-(4-Chlorophenyl)-2-phenoxypyridine-3-carbonitrile could be used to develop new methods for synthesizing other compounds.
合成方法
6-(4-Chlorophenyl)-2-phenoxypyridine-3-carbonitrile is synthesized by the reaction of pyridine with 4-chlorophenyl isocyanate. This reaction is carried out in the presence of a base, such as potassium carbonate or sodium hydroxide, and a solvent, such as dichloromethane or toluene. The reaction proceeds through an S_N2 mechanism, where the isocyanate group acts as a leaving group and the chlorine atom is replaced by the pyridine ring. The reaction is typically carried out at room temperature and takes several hours to complete. The product is then purified by column chromatography to yield 6-(4-Chlorophenyl)-2-phenoxypyridine-3-carbonitrile in high purity.
科学研究应用
6-(4-Chlorophenyl)-2-phenoxypyridine-3-carbonitrile has a wide range of applications in scientific research. It is used as a starting material in the synthesis of a variety of drugs, such as anticonvulsants, antiretrovirals, and antibiotics. It has also been studied as a potential therapeutic agent for the treatment of cancer and other diseases. In addition, 6-(4-Chlorophenyl)-2-phenoxypyridine-3-carbonitrile has been used in laboratory experiments to study the biochemical and physiological effects of various compounds.
属性
IUPAC Name |
6-(4-chlorophenyl)-2-phenoxypyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClN2O/c19-15-9-6-13(7-10-15)17-11-8-14(12-20)18(21-17)22-16-4-2-1-3-5-16/h1-11H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVMQTTCPYYTCHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=CC(=N2)C3=CC=C(C=C3)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Chlorophenyl)-2-phenoxypyridine-3-carbonitrile | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[[4-(4-ethoxyphenyl)-5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide](/img/structure/B2850030.png)

![N-Methyl-N-[2-[4-(1-methylpyrazol-4-yl)piperidin-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2850033.png)
![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide](/img/structure/B2850038.png)

![2-{Methyl[4-(trifluoromethyl)pyridin-2-yl]amino}cyclobutan-1-ol](/img/structure/B2850044.png)





![4-Ethyl-6-[4-(6-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2850051.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((2-(piperidin-1-yl)quinolin-8-yl)oxy)acetamide](/img/structure/B2850053.png)